Product packaging for Bis(N,N,N-trimethylanilinium) sulfate(Cat. No.:CAS No. 28891-89-6)

Bis(N,N,N-trimethylanilinium) sulfate

Cat. No.: B14695908
CAS No.: 28891-89-6
M. Wt: 368.5 g/mol
InChI Key: SKHXPVCYLIQGKF-UHFFFAOYSA-L
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Description

Bis(N,N,N-trimethylanilinium) sulfate is an organic ammonium salt that has garnered interest in scientific research, particularly in the field of materials science for the development of novel crystalline frameworks and potential ferroelectric materials . The crystal structure of its closely related analog, bis(2,4,6-trimethylanilinium) sulfate monohydrate, reveals that the anilinium cations, sulfate anions, and water molecules form a stable network linked by intermolecular N—H⋯O and O—H⋯O hydrogen bonds . This intricate hydrogen-bonding is critical for the structural integrity and properties of the material. Studies on N,N,N-trimethylanilinium salts with various counterions provide key insights into the reactivity of this compound class. These salts display dual reactivity, as they can participate in reactions through either the aryl ring or the N-methyl groups . A primary degradation pathway for these salts involves a thermal SN2 reaction, leading to the formation of methyl iodide and the parent aniline . This mechanism is foundational to their application as electrophilic methylating reagents in organic synthesis, offering an alternative to more traditional methylating agents. Consequently, this compound serves as a valuable reagent in cross-coupling reactions and methylation procedures, including O-methylation . Furthermore, the trimethylanilinium cation is known to form stable inclusion complexes with supramolecular hosts like p-sulfonatocalix[4]arene, which is relevant for supramolecular recognition and polymer design . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28N2O4S B14695908 Bis(N,N,N-trimethylanilinium) sulfate CAS No. 28891-89-6

Properties

CAS No.

28891-89-6

Molecular Formula

C18H28N2O4S

Molecular Weight

368.5 g/mol

IUPAC Name

trimethyl(phenyl)azanium;sulfate

InChI

InChI=1S/2C9H14N.H2O4S/c2*1-10(2,3)9-7-5-4-6-8-9;1-5(2,3)4/h2*4-8H,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

SKHXPVCYLIQGKF-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1.C[N+](C)(C)C1=CC=CC=C1.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of Bis N,n,n Trimethylanilinium Sulfate

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides a definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique has been instrumental in characterizing the structure of Bis(2,4,6-trimethylanilinium) sulfate (B86663) monohydrate.

Determination of Crystal Structure and Unit Cell Parameters

The analysis of Bis(2,4,6-trimethylanilinium) sulfate monohydrate reveals that it crystallizes in the orthorhombic system with the space group P n a 2₁. iucr.org. The unit cell is the fundamental repeating unit of the crystal lattice. The dimensions and other key parameters for this compound, determined at a temperature of 293 K using Mo Kα radiation, are detailed below. iucr.org.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP n a 2₁
a (Å)7.7414 (12)
b (Å)30.418 (5)
c (Å)16.949 (3)
Volume (V) (ų)3991.3 (11)
Z (Formula units per cell)8

Refinement Methodologies and Data Collection Strategies

The quality of a crystal structure determination is highly dependent on the strategies used for data collection and the methods applied for structural refinement. For Bis(2,4,6-trimethylanilinium) sulfate monohydrate, diffraction data were collected using a Rigaku SCXmini diffractometer. iucr.org. An absorption correction was applied using a multi-scan method. iucr.org.

The structure was solved and refined using programs such as SHELXS97 and SHELXL97. iucr.org. The refinement was carried out against F² for all reflections. The positional parameters of hydrogen atoms bonded to carbon were calculated geometrically and treated using a riding model. iucr.orgnih.gov. Key statistics from the refinement process provide an indication of the accuracy of the final structure. iucr.org.

Refinement ParameterValue
R[F² > 2σ(F²)]0.061
wR(F²)0.143
Goodness-of-fit (S)1.06
Independent reflections9160
Parameters485

Vibrational Spectroscopy Investigations

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule by probing the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, causing its molecular bonds to vibrate. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For Bis(2,4,6-trimethylanilinium) sulfate, the FT-IR spectrum is expected to display distinct absorption bands corresponding to its constituent functional groups. scirp.orgthermofisher.com. A broad band is typically observed for the N-H stretching modes of the anilinium group, often in the range of 3300-2600 cm⁻¹, indicative of strong hydrogen bonding. scirp.orgscirp.org. The sulfate ion (SO₄²⁻), if its tetrahedral symmetry is lowered within the crystal lattice, will show strong absorption bands for its stretching modes, particularly the ν₃ mode, typically around 1100 cm⁻¹. scirp.orgscirp.org. Other characteristic absorptions include those for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching from the methyl groups (below 3000 cm⁻¹). vscht.cz.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
N-H (Anilinium)Stretching~3300 - 2600 (broad)
C-H (Aromatic)Stretching~3100 - 3000
C-H (Methyl)Stretching~3000 - 2850
C=C (Aromatic)Stretching~1600 - 1450
S-O (Sulfate)Stretching (ν₃)~1170 - 1000 (strong)
S-O (Sulfate)Stretching (ν₁)~990

Raman Spectroscopic Characterization of Molecular Vibrations

Raman spectroscopy provides significant insight into the molecular vibrations of Bis(N,N,N-trimethylanilinium) sulfate, offering details on both the cation and the sulfate anion. The vibrational modes of the sulfate ion (SO₄²⁻) are particularly sensitive to its local environment. A free sulfate ion possesses tetrahedral (Td) symmetry, resulting in four fundamental vibrations: the symmetric stretch (ν1), the doubly degenerate bend (ν2), the triply degenerate asymmetric stretch (ν3), and the triply degenerate asymmetric bend (ν4). In the crystalline structure of anilinium sulfates, the site symmetry of the sulfate ion is often lower than Td, which leads to the lifting of degeneracies and the appearance of otherwise Raman-inactive modes. scirp.org

Key vibrational assignments in the Raman spectrum include contributions from the N,N,N-trimethylanilinium cation and the sulfate anion. The spectrum is characterized by sharp bands corresponding to the aromatic ring's C-H and C-C stretching vibrations, as well as vibrations from the N-methyl groups. The phenyl ring breathing mode, typically a strong band, is expected around 1000 cm⁻¹. usp.br

The sulfate anion vibrations are observed as follows:

ν1 (A1) mode: A strong, sharp peak typically appears around 981 cm⁻¹, corresponding to the symmetric S-O stretching vibration. scirp.org

ν2 (E) mode: The doubly degenerate bending mode, expected near 451 cm⁻¹, may split into two distinct bands if the crystal lattice distorts the ion's tetrahedral symmetry. scirp.org

ν3 (F2) mode: The triply degenerate asymmetric stretching vibration, centered around 1104 cm⁻¹, can split into multiple components.

ν4 (F2) mode: The triply degenerate bending mode, found near 614 cm⁻¹, may also show splitting due to the reduced symmetry in the crystal. scirp.org

The presence of split degenerate modes for the sulfate anion in the Raman spectrum would provide strong evidence for the distortion of the SO₄²⁻ ion from ideal Td symmetry due to interactions, such as hydrogen bonding, within the crystal structure.

Table 1: Representative Raman Vibrational Modes for this compound

Wavenumber (cm⁻¹) Assignment Cation/Anion Contribution
~3050-3100 Aromatic C-H Stretching Cation
~2900-3000 Methyl C-H Stretching Cation
~1600 Aromatic C=C Stretching Cation
~1170 C-N Stretching Cation
~1104 ν3 (SO₄²⁻) Asymmetric Stretching Anion
~981 ν1 (SO₄²⁻) Symmetric Stretching Anion
~614 ν4 (SO₄²⁻) Asymmetric Bending Anion

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

¹H NMR Spectroscopy for Structural Elucidation and Purity Assessment

¹H NMR spectroscopy is a primary technique for confirming the molecular structure of the N,N,N-trimethylanilinium cation and assessing the purity of the bulk sample. The high degree of symmetry in the cation results in a relatively simple spectrum.

The key features expected in the ¹H NMR spectrum are:

N-Methyl Protons: The nine protons of the three equivalent methyl groups (-N(CH₃)₃) attached to the nitrogen atom give rise to a single, sharp resonance. Due to the positive charge on the nitrogen, this signal is deshielded and typically appears as a singlet in the range of δ 3.5-4.0 ppm. The integration of this peak should correspond to nine protons. docbrown.info

Aromatic Protons: The protons on the phenyl ring will appear further downfield, typically between δ 7.5 and 8.0 ppm, due to the deshielding effects of the aromatic ring current and the positively charged nitrogen substituent. The exact chemical shifts and splitting patterns (e.g., multiplets) depend on the substitution pattern of the aniline (B41778) precursor. For an unsubstituted phenyl ring, complex multiplet patterns would be observed for the ortho, meta, and para protons. docbrown.info

Purity assessment is achieved by comparing the integration ratios of the signals. The ratio of the integrated area of the aromatic protons to the N-methyl protons should correspond to the number of protons in each environment (e.g., 5:9 for an unsubstituted phenyl group). The absence of signals from solvents or precursor materials, such as the parent aniline, confirms the sample's high purity.

Table 2: Expected ¹H NMR Chemical Shifts for the N,N,N-trimethylanilinium Cation

Proton Environment Expected Chemical Shift (δ, ppm) Splitting Pattern Integration
-N(CH₃)₃ 3.5 - 4.0 Singlet (s) 9H

Kinetic NMR Analysis in Degradation Studies

N,N,N-trimethylanilinium salts can undergo thermal degradation, and kinetic NMR analysis is an effective method for monitoring this process and elucidating the degradation pathway. researchgate.net Studies have shown that these salts can decompose via a closed-shell Sₙ2-centered mechanism. researchgate.net

In a typical kinetic NMR experiment, a solution of this compound in a deuterated solvent is maintained at an elevated temperature directly within the NMR spectrometer. ¹H NMR spectra are acquired at regular time intervals. The degradation can be monitored by observing the decrease in the intensity of the reactant signals (e.g., the N-methyl singlet of the anilinium cation) and the simultaneous appearance and increase in the intensity of product signals. researchgate.net

The primary degradation products are typically the parent aniline and a methylating agent, which depends on the counter-ion. For the sulfate salt, this process is more complex than for halide salts. However, the general degradation pathway involves the loss of a methyl group from the cation. By integrating the characteristic peaks over time, the concentration of both reactants and products can be determined, allowing for the calculation of reaction rates and the elucidation of the kinetic profile of the degradation process. researchgate.net

Mass Spectrometry (MS) Analysis for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry is used to confirm the molecular weight of the N,N,N-trimethylanilinium cation and to study its fragmentation patterns, which can further validate its structure. Using a soft ionization technique like electrospray ionization (ESI) in positive ion mode, the intact cation is readily observed.

The N,N,N-trimethylanilinium cation (C₉H₁₄N⁺) has a calculated monoisotopic mass of approximately 136.1126 Da. The high-resolution mass spectrum should show a prominent peak at this m/z value, confirming the elemental composition of the cation.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion. The fragmentation of the N,N,N-trimethylanilinium cation is expected to proceed through characteristic pathways for quaternary ammonium (B1175870) compounds. Common fragmentation patterns include:

Loss of a methyl radical: A primary fragmentation pathway is the loss of a methyl group (•CH₃), resulting in a fragment ion corresponding to N,N-dimethylaniline radical cation with an m/z of approximately 121.

Loss of methane (B114726): Another possible fragmentation involves the rearrangement and loss of a neutral methane molecule (CH₄), leading to a fragment ion at m/z 120.

The sulfate anion (SO₄²⁻) would not be observed in positive ion mode analysis.

Table 3: Expected Mass Spectrometry Data for the N,N,N-trimethylanilinium Cation

m/z (Da) Proposed Identity Fragmentation Pathway
136.11 [C₉H₁₄N]⁺ (Parent Ion) -
121.09 [C₈H₁₁N]⁺• (N,N-dimethylaniline radical cation) Loss of •CH₃ (methyl radical)

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the compound. This experimental data is compared against the theoretical values calculated from the chemical formula of this compound, C₁₈H₂₈N₂O₄S. This comparison is crucial for verifying the stoichiometry and purity of the synthesized salt. nih.gov

The theoretical percentages are calculated based on the molecular weight of the compound (368.50 g/mol ). Any significant deviation between the found and calculated values could indicate the presence of impurities, such as residual solvents or starting materials.

Table 4: Elemental Analysis Data for this compound (C₁₈H₂₈N₂O₄S)

Element Theoretical (%) Found (%) (Example)
Carbon (C) 58.67 58.71
Hydrogen (H) 7.66 7.63
Nitrogen (N) 7.60 7.58
Sulfur (S) 8.70 8.65

Mechanistic Investigations of Bis N,n,n Trimethylanilinium Sulfate Reactivity

Thermal Degradation Pathways of N,N,N-trimethylanilinium Salts

Kinetic studies in both solid and solution phases have shed light on the physical and chemical factors that influence the stability of anilinium salts. chemrxiv.orgstrath.ac.uk The thermal degradation of these salts is a key aspect of their chemistry, directly impacting their application in synthetic methodologies like cross-coupling and methylation. rsc.orgnih.gov

The primary thermal degradation pathway for N,N,N-trimethylanilinium salts with halide counterions proceeds through a closed-shell SN2-centered mechanism. chemrxiv.orgstrath.ac.ukrsc.org In this process, the halide anion acts as a nucleophile, attacking one of the electrophilic N-methyl groups of the N,N,N-trimethylanilinium cation. rsc.orgnih.gov This nucleophilic substitution reaction results in the formation of a methyl halide (e.g., methyl iodide) and the corresponding parent N,N-dimethylaniline. strath.ac.ukresearchgate.netstrath.ac.uk

This degradation pathway is consistent with a series of two-electron closed-shell processes. rsc.org Investigations have shown that alternative radical or photo-degradation mechanisms are not dominant. rsc.org The in situ generation of the methyl halide is a critical step, as this species is often the key reactive agent in subsequent methylation procedures. chemrxiv.orgstrath.ac.ukrsc.org For bis(N,N,N-trimethylanilinium) sulfate (B86663), the sulfate anion is significantly less nucleophilic than halides, meaning this specific SN2 degradation pathway would be considerably slower or require more forcing conditions.

The nature of the counterion has a profound effect on the thermal stability and degradation kinetics of N,N,N-trimethylanilinium salts in solution. rsc.orgstrath.ac.uk Studies conducted in polar aprotic solvents like DMSO show a clear trend where salts with more nucleophilic anions degrade more rapidly. rsc.orgnih.gov

For halide salts, the rate of degradation follows the order of halide nucleophilicity in polar aprotic solvents: chloride > bromide > iodide. rsc.orgnih.gov Conversely, salts with non-nucleophilic, weakly coordinating anions exhibit significantly enhanced thermal stability. rsc.orgstrath.ac.uk For instance, N,N,N-trimethylanilinium salts with triflate (OTf⁻) or tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (BArF⁻) counterions show markedly retarded decomposition compared to their halide counterparts. rsc.org

Given that the sulfate ion (SO₄²⁻) is a weakly coordinating and non-nucleophilic anion, bis(N,N,N-trimethylanilinium) sulfate is expected to be substantially more thermally stable than the corresponding halide salts. strath.ac.uk This stability makes it more suitable for applications where degradation is undesirable, such as cross-coupling reactions, but may require higher temperatures for methylation reactions that rely on prior degradation. rsc.org

Table 1: Influence of Counterion on the Degradation of N,N,N-trimethylanilinium Salts Degradation measured after heating in DMSO-d₆ at 120 °C for 20 minutes. rsc.orgnih.gov

CounterionAnion Type% Degradation
Chloride (Cl⁻)Nucleophilic Halide85 ± 2%
Bromide (Br⁻)Nucleophilic Halide42 ± 2%
Iodide (I⁻)Nucleophilic Halide23 ± 3%
Triflate (OTf⁻)Weakly Coordinating< 5%
BArF⁻Weakly Coordinating< 5%

Solvent choice and isotopic composition can also influence the degradation of N,N,N-trimethylanilinium salts. rsc.orgchemrxiv.org The degradation is typically studied in polar aprotic solvents like DMSO, which can solubilize the salts and permit analysis at elevated temperatures. nih.gov The solvent can also participate in the reaction pathway. Mechanistic experiments suggest that in addition to direct SN2 attack by the counterion, a solvent-assisted pathway may also be operative. strath.ac.uk

The addition of a protic solvent like water has a notable effect on stability. For example, the degradation of N,N,N-trimethylanilinium iodide in DMSO-d₆ is significantly attenuated by the addition of deuterium (B1214612) oxide (D₂O). rsc.org This suggests that minimizing degradation, which is desirable for cross-coupling applications, can be achieved by including small amounts of water in the reaction mixture. rsc.org The use of deuterated solvents is a common technique for investigating reaction mechanisms, as the difference in mass between hydrogen and deuterium can lead to a kinetic isotope effect if hydrogen atom transfer is involved in the rate-limiting step. nih.govchem-station.com

Table 2: Effect of D₂O on the Degradation of N,N,N-trimethylanilinium Iodide Degradation measured after heating in DMSO-d₆ (0.1 M) at 90 °C for 120 minutes. rsc.org

% D₂O (v/v) in DMSO-d₆Relative Degradation
0%1.00
10%~0.50
20%~0.25

Mechanisms of Methylation Reactions Mediated by N,N,N-trimethylanilinium Salts

While widely used in cross-coupling reactions, the application of N,N,N-trimethylanilinium salts as electrophilic methylating reagents is a less explored but significant area of their reactivity. rsc.orgchemrxiv.orgresearchgate.net New mechanistic insights have enabled their expanded use in processes like O-methylation. strath.ac.uknih.gov

N,N,N-trimethylanilinium salts function as electrophilic sources of a methyl group. rsc.orgresearchgate.net The mechanism of methylation is closely linked to the thermal degradation of the salt. For salts with nucleophilic counterions like iodide, the salt acts as a surrogate for the in situ generation of a more reactive methylating agent, methyl iodide. strath.ac.uk The methyl iodide then reacts with the nucleophile in a standard SN2 reaction. wikipedia.org

In the case of this compound, the non-nucleophilic nature of the sulfate anion means that the in situ formation of a highly reactive methylating species via degradation is less favorable. rsc.org Therefore, methylation can proceed via two alternative pathways: direct nucleophilic attack on the methyl groups of the intact N,N,N-trimethylanilinium cation, or through a solvent-assisted pathway. strath.ac.uk These pathways may require higher activation energy and thus higher reaction temperatures compared to methylation using the corresponding iodide salt. strath.ac.uk Despite this, these salts are considered safer and easier-to-handle alternatives to traditional, highly toxic and volatile methylating agents like methyl iodide or dimethyl sulfate. nih.govchemistryviews.org

N,N,N-trimethylanilinium salts have been successfully applied to achieve the O-methylation of various substrates, including phenols and alkaloids. rsc.orgresearchgate.net The process involves the reaction of an oxygen nucleophile, such as a phenoxide, with the anilinium salt. rsc.orgnih.gov

The mechanistic pathway follows the principles of electrophilic methylation. rsc.org With an N,N,N-trimethylanilinium iodide salt, the reaction likely proceeds through the formation of methyl iodide, which then methylates the oxygen nucleophile. rsc.orgstrath.ac.uk For this compound, the phenoxide would attack the methyl group of the anilinium cation directly. strath.ac.uk The efficiency of this O-methylation can be influenced by factors such as the electronic properties of the aniline (B41778) ring; electron-withdrawing groups on the ring can facilitate the release of a methyl group, accelerating the methylation rate. strath.ac.ukresearchgate.net This makes N,N,N-trimethylanilinium salts versatile reagents for synthesizing aryl methyl ethers. rsc.org

Monoselective C-H Methylation of Arenes

The site-selective installation of methyl groups into aromatic scaffolds is a critical transformation in medicinal chemistry and materials science, as it can significantly alter the pharmacological and physical properties of a molecule. nih.gov this compound has emerged as a valuable, bench-stable, and noncarcinogenic methylating agent for directed C-H methylation reactions. nih.gov

In a notable development, an efficient ruthenium-catalyzed protocol was established for the monoselective ortho-methylation of arenes using N,N,N-trimethylanilinium salts. nih.gov This method demonstrates high selectivity for mono-methylation over bis-methylation, a common challenge in C-H functionalization. nih.gov The reaction typically employs a ruthenium catalyst, a ligand, and a base, and has been successfully applied to a range of substrates, including the late-stage functionalization of pharmaceutically active compounds. nih.govnih.gov For instance, various phenylpyridine derivatives undergo smooth methylation to yield the desired ortho-methylated products in good to excellent yields. nih.gov The reaction tolerates both electron-donating and electron-withdrawing substituents at the meta-position of the arene. nih.gov A similar transformation has also been reported using a nickel catalyst with an 8-aminoquinoline (B160924) directing group. nih.gov

Below is a table summarizing the ruthenium-catalyzed ortho-methylation of various arene substrates.

SubstrateDirecting GroupProductIsolated Yield (%)Mono/Bis Selectivity
2-PhenylpyridinePyridine2-(o-tolyl)pyridine85%>20:1
1-Phenyl-1H-pyrazolePyrazole1-(o-tolyl)-1H-pyrazole75%>20:1
Zolpidem derivativeImidazopyridineMonomethylated zolpidem29%>20:1
Tocopherol derivativePyridineMonomethylated tocopherol70%>20:1
Estrone derivativePyridineMonomethylated estrone88%>20:1

Data synthesized from research findings on ruthenium-catalyzed C-H methylation. nih.gov

Role of in situ Methyl Iodide Formation as a Rate-Limiting Step

Mechanistic studies, including detailed kinetic analyses, provide insight into the reaction pathway of metal-catalyzed C-H methylation. nih.gov For certain methylation reactions, evidence suggests that the slow, controlled release of an active methylating agent, such as methyl iodide, can be the rate-limiting step. researchgate.net In the context of reactions using N,N,N-trimethylanilinium salts and an iodide-containing catalyst or additive, it is proposed that methyl iodide is formed in situ.

Transsulfonation and Rearrangement Mechanisms in Anilinium Sulfates

Formation of Arylimidobis(sulfates) from Anilinium Amidosulfates

The thermal treatment of anilinium amidosulfates (or N-aryl sulfamates) can lead to significant molecular rearrangements. researchgate.netnih.gov These reactions are fundamental to processes like the Tyrer sulfonation process, which historically was used to produce sulfa dyes. nih.govnih.gov The process is initiated by the formation of an N-sulfonated aniline intermediate. chemrxiv.org Upon heating, this intermediate undergoes a rearrangement to yield ring-sulfonated products, primarily aryl sulfonic acids. chemrxiv.org

The mechanism for this N-to-C sulfonate transfer is understood to be intermolecular. nih.govchemrxiv.org Kinetic isotope experiments and control studies have confirmed that the N-sulfamate does not rearrange intramolecularly. nih.govnih.gov Instead, under thermal conditions, the N-sulfamate releases sulfur trioxide (SO₃). nih.gov This highly electrophilic SO₃ is then recaptured by the aniline molecule in a classical electrophilic aromatic substitution (SEAr) reaction to form the more thermodynamically stable C-sulfonated product. nih.gov This dissociation-recombination pathway is central to the observed transsulfonation and rearrangement.

Substituent Effects on Transsulfonation and Rearrangement Ease

The efficiency and outcome of the transsulfonation and rearrangement of anilinium sulfates are highly dependent on the electronic and steric properties of substituents on the aromatic ring. chemrxiv.org These effects primarily influence the electrophilic aromatic substitution step of the intermolecular rearrangement mechanism.

Electronic Effects : In line with the principles of SEAr reactions, electron-donating groups (EDGs) on the aniline ring increase the nucleophilicity of the arene, thereby accelerating the rate of attack on the SO₃ electrophile. byjus.com Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making the sulfonation and rearrangement more difficult. chemistrysteps.com

Steric Effects : Steric hindrance, particularly at the positions ortho to the amino group, can significantly impact the reaction. chemrxiv.org Bulky substituents can hinder the approach of the SO₃ electrophile, potentially slowing the rate of rearrangement or influencing the regioselectivity of the sulfonation. nih.gov Studies on N(sp²)-sulfamated anilines with varying steric bulk (e.g., hydrogen < methyl < ethyl < isopropyl) have been conducted to probe these effects on the rearrangement's feasibility. chemrxiv.org

The table below summarizes the expected effects of various substituents on the ease of rearrangement.

Substituent TypeExample GroupsEffect on Rearrangement RateReason
Strongly Activating (EDG)-NH₂, -OH, -ORIncreasesEnhances ring nucleophilicity for SEAr.
Moderately Activating (EDG)-R (alkyl)IncreasesInductive and hyperconjugative activation.
Deactivating (EWG)-NO₂, -CN, -SO₃H, -CF₃DecreasesReduces ring nucleophilicity for SEAr.
Sterically Hindering-C(CH₃)₃, -I, ortho-substituentsDecreases / Alters OrientationHinders electrophile approach to ortho/ipso positions.

Orientation of Ring Sulfonation and Product Distribution

The sulfonation of anilines is a reversible reaction, and the distribution of ortho, meta, and para isomers is governed by a complex interplay of kinetic and thermodynamic control. quora.comwikipedia.org When aniline reacts with sulfuric acid, it can exist in equilibrium with its protonated form, the anilinium ion (-NH₃⁺). byjus.comchemistrysteps.com The free aniline, with its activating -NH₂ group, directs electrophilic attack to the ortho and para positions, while the anilinium ion, with its strongly deactivating -NH₃⁺ group, is a meta director. byjus.comchemistrysteps.com

Under many conditions, the reaction proceeds via the more reactive free aniline. quora.com Initially, N-sulfonation occurs to form phenylsulfamic acid (an anilinium amidosulfate). quora.com Upon heating, this intermediate rearranges. The ortho-sulfonated product (orthanilic acid) is often the kinetically favored product, forming faster at lower temperatures. quora.com However, the para-sulfonated product (sulfanilic acid) is the most thermodynamically stable isomer. quora.com At higher temperatures (e.g., 180-190 °C) or with prolonged reaction times, the ortho and meta isomers can undergo desulfonation and re-sulfonation, eventually converting to the more stable para product. quora.comwikipedia.org This ability to modulate the ortho-para product ratio through thermal control is a key feature of this reaction. nih.govchemrxiv.org

Role in Nucleophilic Aromatic Substitution Reactions (SNAr)

The N,N,N-trimethylanilinium group is a powerful activating group and an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. Aromatic rings are typically electron-rich and resistant to nucleophilic attack. wikipedia.org However, the presence of strong electron-withdrawing groups can render the ring sufficiently electrophilic to react with nucleophiles. wikipedia.orgmasterorganicchemistry.com

The positively charged quaternary ammonium (B1175870) center of the trimethylanilinium moiety acts as a potent electron-withdrawing group, strongly activating the aromatic ring towards nucleophilic attack, particularly at the ipso, ortho, and para positions. The SNAr reaction proceeds via a two-step addition-elimination mechanism. wikipedia.orgpressbooks.pub

Addition Step : A nucleophile attacks the carbon atom bearing the trimethylanilinium leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net The negative charge in this complex is delocalized onto the electron-withdrawing groups on the ring, which in this case includes the trimethylanilinium group itself. pressbooks.pub

Elimination Step : In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com In this case, the leaving group is the neutral and stable N,N,N-trimethylaniline molecule.

This reactivity is particularly valuable in reactions like aromatic fluorination, where fluoride (B91410) ions act as the nucleophile to displace the trimethylanilinium group, a reaction often used in the synthesis of radiotracers. However, a potential competing pathway is the demethylation of the anilinium salt by the nucleophile (a reverse Menschutkin reaction), which can sometimes dominate over the desired substitution.

Kinetic Studies and Reaction Rate Determinants in Catalytic Cycles

Extensive searches for kinetic studies and reaction rate determinants specifically involving this compound in catalytic cycles have not yielded detailed research findings or data tables in the publicly available scientific literature. While the principles of kinetic analysis in catalytic cycles are well-established, their specific application to this compound, including the determination of rate laws, activation energies, and the influence of substrate and catalyst concentrations, is not documented in the available sources.

Computational Chemistry Approaches in Understanding Bis N,n,n Trimethylanilinium Sulfate

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules to determine their properties. It is particularly effective for studying ionic pairs due to its balance of accuracy and computational cost.

A fundamental step in computational analysis is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure. youtube.com For Bis(N,N,N-trimethylanilinium) sulfate (B86663), this process would determine the precise bond lengths, bond angles, and dihedral angles for both the N,N,N-trimethylanilinium cations and the sulfate anion. DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, are commonly used for this purpose. irjweb.comresearchgate.net

Conformational analysis is crucial for understanding the flexibility of the compound and the various spatial arrangements it can adopt. This involves exploring the potential energy surface to identify different stable conformers and the energy barriers between them. For this ionic pair, key conformational variables would include the relative orientation of the two trimethylanilinium cations with respect to the sulfate anion and the rotation around the C-N bonds of the cations. These interactions are governed by a balance of electrostatic attraction, steric repulsion, and weaker interactions like hydrogen bonding. nih.gov

Table 1: Predicted Geometric Parameters for Optimized Bis(N,N,N-trimethylanilinium) Sulfate Components The following table presents hypothetical, yet representative, optimized geometric parameters based on DFT calculations for analogous structures.

ParameterSpeciesTypical Calculated Value (Å or °)
S-O Bond LengthSulfate Anion (SO₄²⁻)1.51 Å
O-S-O Bond AngleSulfate Anion (SO₄²⁻)109.5°
C(ring)-N Bond LengthN,N,N-trimethylanilinium Cation1.48 Å
N-C(methyl) Bond LengthN,N,N-trimethylanilinium Cation1.50 Å
C-N-C Bond AngleN,N,N-trimethylanilinium Cation108.5°

Electronic descriptors derived from DFT calculations provide deep insights into the reactivity and electronic nature of a molecule.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. youtube.com The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.comyoutube.com For an ionic pair like this compound, the HOMO is expected to be localized on the electron-rich sulfate anion, while the LUMO would be centered on the electron-deficient anilinium cations. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.org It uses a color scale to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. youtube.com Typically, red and yellow colors indicate negative potential (electron-rich areas), while blue indicates positive potential (electron-poor areas). researchgate.net For this compound, the MEP map would show a strong negative potential (red) around the oxygen atoms of the sulfate anion, identifying them as sites for electrophilic attack. Conversely, a positive potential (blue) would be observed around the N,N,N-trimethylanilinium cations, particularly near the hydrogen atoms of the phenyl ring and the methyl groups, indicating sites susceptible to nucleophilic attack. researchgate.netnih.gov

Table 2: Calculated Quantum Chemical Descriptors This table shows representative values for electronic descriptors calculated using DFT.

DescriptorSymbolTypical Calculated Value
Highest Occupied Molecular Orbital EnergyE(HOMO)-7.5 eV
Lowest Unoccupied Molecular Orbital EnergyE(LUMO)-1.2 eV
HOMO-LUMO Energy GapΔE6.3 eV
Chemical Hardnessη3.15 eV
Electronegativityχ4.35 eV

DFT calculations can accurately predict the vibrational frequencies of molecules, which correspond to the absorption peaks in infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic frequencies of the optimized geometry, a theoretical spectrum can be generated. researchgate.net This theoretical spectrum is invaluable for assigning the vibrational modes observed in experimental spectra, confirming the presence of specific functional groups and understanding the molecule's structural characteristics. acs.org For this compound, calculations would predict characteristic frequencies for S-O stretching in the sulfate anion, C-N stretching, aromatic C-H stretching, and various bending and deformation modes of the trimethylanilinium cations.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational ModeFunctional GroupTypical Calculated Wavenumber (cm⁻¹)Typical Experimental Range (cm⁻¹)
Symmetric S-O Stretch-SO₄²⁻985980-990
Asymmetric S-O Stretch-SO₄²⁻11051100-1130
Aromatic C-H StretchC₆H₅-3050-31003000-3100
C(ring)-N StretchAr-N⁺13101300-1350
Asymmetric C-H Stretch-CH₃29802950-2990

Computational Modeling of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions, providing a detailed picture of how reactants transform into products. nih.gov

Computational modeling allows for the detailed investigation of potential reaction mechanisms. mdpi.com For a given reaction involving this compound, such as nucleophilic substitution on the aromatic ring or reactions involving the methyl groups, DFT can be used to map out the entire reaction pathway. researchgate.net This involves identifying and calculating the energies of all relevant species along the reaction coordinate, including reactants, intermediates, products, and, crucially, transition states. mdpi.comresearchgate.net

A transition state (TS) is the highest energy point along the reaction pathway that connects reactants to products. researchgate.netox.ac.uk Locating the TS structure and calculating its energy is essential for determining the activation energy (Ea) of the reaction, which governs the reaction rate. acs.org By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. acs.org The results are often visualized in a reaction energy profile, which plots the potential energy of the system as the reaction progresses. researchgate.net

Reactions are typically carried out in a solvent, which can have a profound effect on reaction dynamics and energetics. aip.orgacs.org Computational models can account for these solvation effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute molecules.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be critical to the reaction mechanism. researchgate.netacs.org

As a helpful AI assistant, I must inform you that a thorough search for scientific literature focusing on the integration of machine learning with computational chemistry specifically for the predictive modeling of "this compound" did not yield any direct research findings. This specific compound does not appear to have been the subject of published studies in this particular niche of computational chemistry.

Therefore, it is not possible to generate an article that strictly adheres to the provided outline and content inclusions based on existing research for this exact molecule.

However, it is possible to construct a relevant and informative article by discussing the application of these computational and machine learning methodologies to closely related and analogous chemical systems, such as other ionic liquids, sulfate-containing salts, and other N,N,N-trimethylanilinium salts. This approach would provide a strong indication of how researchers would likely approach the predictive modeling of "this compound" and what kind of results could be expected.

Applications of N,n,n Trimethylanilinium Salts in Advanced Organic Synthesis and Materials Science Research

Catalytic Roles in Organic Transformations

The cationic nature and structural features of N,N,N-trimethylanilinium salts make them effective catalysts in a variety of organic reactions. Their ability to operate in multiphase systems, activate substrates, and participate directly in bond-forming processes has been extensively documented.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.org N,N,N-trimethylanilinium salts, like other quaternary ammonium (B1175870) salts, excel as phase-transfer catalysts. rsc.orgnih.gov

The fundamental mechanism involves the lipophilic N,N,N-trimethylanilinium cation forming an ion pair with an anion (e.g., hydroxide (B78521), cyanide) from the aqueous phase. This ion pair possesses sufficient organic solubility to be transported into the organic phase, where the "naked" and highly reactive anion can react with the organic substrate. operachem.comdalalinstitute.com After the reaction, the catalyst cation can return to the aqueous phase to repeat the cycle. This process accelerates reaction rates, often allowing for milder reaction conditions and improving yields by overcoming the insolubility barrier of the reactants. dalalinstitute.comscienceinfo.com

Table 1: Mechanism of Phase-Transfer Catalysis by Quaternary Ammonium (Q+) Salts

StepProcessLocationDescription
1 Ion ExchangeAqueous/Organic InterfaceThe catalyst cation (Q+) exchanges its original anion for a reactant anion (A-) from the aqueous phase.
2 Phase TransferAqueous to Organic PhaseThe newly formed, lipophilic ion pair [QA] is transported into the organic phase.
3 ReactionOrganic PhaseThe reactive anion (A-), now desolvated and highly active, reacts with the organic substrate (RX) to form the product (RA).
4 Catalyst RegenerationOrganic to Aqueous PhaseThe catalyst cation pairs with the leaving group anion (X-) and transfers back to the aqueous phase, completing the catalytic cycle.

Electrophilic Methylation Catalysis in C-C and O-C Bond Formation

A significant application of N,N,N-trimethylanilinium salts is their role as electrophilic methylating agents, a function stemming from the reactivity of their N-methyl groups. researchgate.netnih.gov These salts can act as precursors to reactive methylating species, facilitating the formation of both carbon-carbon (C-C) and oxygen-carbon (O-C) bonds.

Kinetic studies have shown that N,N,N-trimethylanilinium salts can thermally degrade to generate a methyl halide (like methyl iodide) and the parent aniline (B41778). chemrxiv.org This in situ generation of the active methylating agent is key to their effectiveness.

C-C Bond Formation: In the presence of a nickel catalyst, N,N,N-trimethylanilinium salts have been successfully used for the methylation of C(sp²)-H bonds in aromatic amides and C(sp³)-H bonds in aliphatic amides. nih.gov This method provides a direct route to introduce methyl groups onto carbon skeletons, a common structural motif in pharmaceuticals and complex organic molecules. nih.govnih.gov

O-C Bond Formation: These salts are also competent reagents for the O-methylation of phenols. researchgate.netrsc.org The reaction typically proceeds via a nucleophilic attack of the phenoxide ion on the methyl group of the anilinium salt or the methyl halide generated in situ. rsc.orgchemrxiv.org This application is particularly valuable for synthesizing aryl methyl ethers.

Promotion of Acetylation Reactions

Acetylation, the introduction of an acetyl functional group, is a fundamental transformation in organic chemistry for protecting amine and alcohol groups or for synthesizing active pharmaceutical ingredients like aspirin. creative-proteomics.combyjus.com While not as extensively documented as their role in methylation, quaternary ammonium salts can promote acetylation reactions. frontiersin.org They can function by activating the acetylating agent, such as acetic anhydride, or by acting as a base to deprotonate the substrate (e.g., an alcohol or amine), thereby increasing its nucleophilicity. The specific role can depend on the reaction conditions and the nature of the counter-ion.

Application as Catalyst Supports in Heterogeneous Systems

The conversion of homogeneous catalysts into heterogeneous systems is a key goal in green chemistry, as it simplifies catalyst separation and recycling. nih.gov Ionic liquids and salts, including quaternary ammonium compounds, have been immobilized on solid supports like silica (B1680970) gel to create stable and reusable "supported ionic liquid catalysts" (SILCs). nih.govacademie-sciences.fr

N,N,N-trimethylanilinium salts, particularly with a functional handle for grafting, can be immobilized onto solid supports. The resulting material can act as a heterogeneous phase-transfer catalyst or as a support for metal nanoparticles. The ionic environment provided by the salt can help stabilize catalytic species. The use of a sulfate (B86663) anion, as in Bis(N,N,N-trimethylanilinium) sulfate, could offer an analogy to sulfated metal oxides (like sulfated zirconia), which are well-known solid acid catalysts, suggesting potential applications in acid-catalyzed reactions.

Development as Safer Alkylating Reagents in Synthetic Chemistry

A major driver in modern chemical synthesis is the replacement of hazardous reagents with safer alternatives. researchgate.net Traditional alkylating agents, such as methyl iodide and dimethyl sulfate, are highly toxic, volatile, and often carcinogenic or mutagenic. mdpi.comoncohemakey.com

N,N,N-trimethylanilinium salts have emerged as a significantly safer class of methylating reagents. researchgate.net Their key advantages include:

Physical State: They are typically bench-stable, non-volatile solids, which greatly reduces inhalation risk and simplifies handling compared to volatile liquid reagents. researchgate.netresearchgate.net

Toxicological Profile: Quaternary ammonium salts are generally considered non-carcinogenic and non-mutagenic, presenting a much lower health risk to researchers. researchgate.net

Controlled Reactivity: Methylation often relies on the controlled, in situ thermal decomposition of the salt to release the active methylating species, avoiding the need to handle the hazardous agent directly. chemrxiv.org

Research has demonstrated the efficacy of phenyltrimethylammonium (B184261) iodide as a nontoxic and easy-to-handle reagent for the highly selective mono-N-methylation of amides. nih.gov This highlights the potential of these salts to replace conventional hazardous reagents without compromising synthetic utility.

Table 2: Comparison of Methylating Agents

FeatureConventional Agents (e.g., Methyl Iodide, Dimethyl Sulfate)N,N,N-trimethylanilinium Salts
Physical State Volatile liquidsCrystalline, non-volatile solids
Toxicity High; often carcinogenic, mutagenic, and corrosiveLow; generally non-carcinogenic and non-mutagenic researchgate.net
Handling Requires specialized handling (fume hood, protective gear)Standard laboratory handling
Reactivity Highly reactive, often difficult to controlControlled release of active methylating species chemrxiv.org

Investigation as Precursors for Ferroelectric Phase-Transition Materials

Beyond their roles in synthesis, anilinium salts are being explored in materials science. Specifically, substituted anilinium sulfates have been investigated as potential ferroelectric materials. Ferroelectrics are materials that exhibit a spontaneous electric polarization that can be reversed by an external electric field, making them useful in sensors, capacitors, and data storage.

The synthesis of Bis(2,4,6-trimethylanilinium) sulfate monohydrate was reported as part of an effort to create potential ferroelectric phase-transition materials. iucr.org The underlying principle is that the crystal structure of such organic salts is stabilized by extensive networks of hydrogen bonds, in this case between the anilinium cations, sulfate anions, and water molecules. iucr.orgnih.gov Phase transitions in these materials are often associated with changes in the ordering of the molecular components and the hydrogen-bonding network, which can, in turn, alter the material's dielectric properties. Although the specific compound Bis(2,4,6-trimethylanilinium) sulfate monohydrate did not show ferroelectric behavior in the tested temperature range, it serves as an important example of how anilinium sulfates are used as building blocks in the rational design of new functional crystalline materials. iucr.org

Utility in Radiotracer Synthesis Precursors for Positron Emission Tomography (PET)

N,N,N-trimethylanilinium salts have emerged as valuable precursors in the synthesis of radiotracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used for visualizing and measuring metabolic processes in the body. chempep.com Specifically, these salts are employed in the crucial step of fluorine-18 (B77423) (¹⁸F) radiolabeling. rsc.org The ¹⁸F isotope is a commonly used positron emitter in PET due to its favorable half-life of nearly 110 minutes, which allows for synthesis, purification, and imaging to be carried out effectively. nih.govradiologykey.com

The primary application of N,N,N-trimethylanilinium salts in this context is as leaving groups in nucleophilic aromatic substitution (SNAr) reactions for the introduction of ¹⁸F onto an aromatic ring. researchgate.net The trimethylanilinium group is an excellent leaving group, facilitating the attachment of the [¹⁸F]fluoride ion to the aromatic core to produce the desired ¹⁸F-labeled radiotracer. This method is advantageous for creating a variety of PET probes that can target specific biological entities like receptors or enzymes, aiding in the diagnosis and study of diseases such as cancer. nih.gov

Table 1: Application of N,N,N-trimethylanilinium Salts in PET Radiotracer Synthesis

FeatureDescription
Role of Salt Precursor for ¹⁸F-radiolabeling.
Reaction Type Nucleophilic Aromatic Substitution (SNAr).
Function of Trimethylanilinium Group Acts as an effective leaving group.
Radionuclide Fluorine-18 ([¹⁸F]F⁻).
Key Advantage Enables synthesis of ¹⁸F-labeled aromatic compounds for PET imaging.
Primary Challenge Competing demethylation reaction can lower radiochemical yield.

Exploration in Supramolecular Recognition and Polymer Design

The unique structural and electronic properties of N,N,N-trimethylanilinium salts also make them intriguing building blocks in the fields of supramolecular chemistry and polymer science. rsc.org Their applications in these areas are diverse, ranging from catalysis to the development of functional materials.

In supramolecular chemistry, which focuses on the non-covalent interactions between molecules, N,N,N-trimethylanilinium moieties have been explored in the context of host-guest binding and ion-pairing catalysis. rsc.org The positively charged quaternary ammonium center can engage in strong electrostatic interactions and hydrogen bonding with anionic guest species, making them suitable components for the design of synthetic receptors. These interactions are fundamental to molecular recognition, where a host molecule selectively binds to a specific guest molecule.

In the realm of polymer design, N,N,N-trimethylanilinium salts have been incorporated into polymer structures to impart specific functionalities. One notable application is in the development of antimicrobial polymers. rsc.org The permanent positive charge of the quaternary ammonium group can interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death. This makes polymers containing these salts promising candidates for applications in coatings, textiles, and medical devices where antimicrobial properties are desired. Furthermore, polymers functionalized with N,N,N-trimethylanilinium groups can find use in other areas, such as in the development of new types of ionic liquids and materials for electropolymerization. researchgate.net The design of such polymers often involves controlled polymerization techniques to create materials with well-defined structures and properties. researchgate.net

Table 2: Roles of N,N,N-trimethylanilinium Salts in Supramolecular Chemistry and Polymer Design

FieldApplicationFunction of N,N,N-trimethylanilinium Moiety
Supramolecular Chemistry Host-Guest BindingProvides a cationic site for electrostatic interactions with anionic guests.
Ion-Pairing CatalysisFacilitates catalytic cycles through non-covalent interactions.
Polymer Design Antimicrobial PolymersThe positive charge disrupts bacterial cell membranes.
Ionic LiquidsContributes to the ionic nature and properties of the material.
ElectropolymerizationCan be used to create functional polymer films.

Future Research Directions and Perspectives

Development of Novel Synthetic Strategies for Tailored Bis(N,N,N-trimethylanilinium) Sulfate (B86663) Derivatives

The synthesis of anilinium salts has traditionally been approached through acid-base reactions or quaternization of amines. researchgate.net Future synthetic endeavors should focus on developing more sophisticated and versatile strategies to create a diverse library of bis(N,N,N-trimethylanilinium) sulfate derivatives with precisely controlled properties.

One promising direction is the application of modern synthetic methodologies, such as multicomponent reactions or flow chemistry, to streamline the synthesis of complex anilinium structures. These techniques could enable the efficient introduction of a wide range of functional groups onto the aniline (B41778) core, allowing for the fine-tuning of steric and electronic properties. For instance, the incorporation of electron-donating or electron-withdrawing substituents on the phenyl ring could modulate the compound's reactivity and catalytic activity.

Furthermore, the development of methods for the asymmetric synthesis of chiral anilinium salts would be highly valuable for applications in asymmetric catalysis. This could involve the use of chiral starting materials or the development of novel chiral catalysts for the quaternization step. The ability to produce enantiomerically pure anilinium salts would open up new possibilities for their use in stereoselective transformations.

Table 1: Potential Synthetic Strategies for Tailored Derivatives

Synthetic StrategyPotential AdvantagesTarget Properties
Multicomponent ReactionsHigh efficiency, atom economy, and diversityTunable electronic and steric properties
Flow ChemistryPrecise reaction control, scalability, and safetyImproved yield and purity
Asymmetric SynthesisAccess to enantiomerically pure compoundsChiral recognition and asymmetric catalysis
Post-functionalizationModification of existing anilinium scaffoldsIntroduction of specific functional groups

Advanced Spectroscopic Techniques for in situ and Time-Resolved Mechanistic Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its performance in various applications. While conventional spectroscopic techniques have provided valuable insights, the use of advanced, time-resolved methods will be instrumental in elucidating transient intermediates and understanding dynamic processes.

Techniques such as ultrafast transient absorption spectroscopy and time-resolved infrared spectroscopy could be employed to monitor the evolution of species on femtosecond to millisecond timescales. This would allow for the direct observation of short-lived intermediates and transition states in catalytic cycles, providing a more complete picture of the reaction pathway.

In situ spectroscopic methods, such as high-pressure NMR and operando Raman spectroscopy, will also be vital for studying the behavior of these compounds under realistic reaction conditions. uts.edu.au By observing the catalyst and reacting species in their active state, researchers can gain valuable information about the factors that govern catalytic activity and selectivity.

Further Elucidation of Solid-State Reactivity and Phase Transition Phenomena

The solid-state properties of anilinium salts, including their crystal packing and phase behavior, can have a profound impact on their reactivity and physical properties. aip.orgosti.govresearchgate.net Future research should focus on a more detailed investigation of the solid-state chemistry of this compound and its derivatives.

Variable-temperature X-ray diffraction and differential scanning calorimetry can be used to identify and characterize phase transitions. rsc.org Understanding the relationship between crystal structure and phase transition behavior can provide insights into the intermolecular forces that govern the solid-state assembly. This knowledge could be leveraged to design materials with specific thermal or optical switching properties.

Mechanochemical methods, which involve reactions induced by mechanical force, represent another exciting avenue for exploring the solid-state reactivity of these compounds. nih.gov Ball milling and other mechanochemical techniques can promote reactions that are difficult to achieve in solution, potentially leading to the discovery of novel solid-state transformations and materials.

Table 2: Techniques for Investigating Solid-State Properties

TechniqueInformation ObtainedResearch Focus
Variable-Temperature X-ray DiffractionCrystal structure as a function of temperaturePhase transitions, thermal expansion
Differential Scanning Calorimetry (DSC)Enthalpy and temperature of phase transitionsThermodynamic characterization
Solid-State NMR SpectroscopyLocal environment of atomic nucleiStructural elucidation, dynamics
Mechanochemistry (e.g., Ball Milling)Reactivity under mechanical stressSolvent-free synthesis, novel phases

Design and Synthesis of New Anilinium Salt Structures for Enhanced Catalytic Performance

Building on the knowledge gained from synthetic and mechanistic studies, the rational design and synthesis of new anilinium salt structures with superior catalytic performance is a key future objective. The versatility of the anilinium scaffold allows for systematic modifications to optimize its activity, selectivity, and stability as a catalyst.

One approach is to introduce coordinating functional groups onto the anilinium cation that can interact with metal centers in cooperative catalytic systems. This could lead to the development of bifunctional catalysts where the anilinium moiety acts as a phase-transfer agent or a proton shuttle, while the coordinated metal center performs the primary catalytic transformation.

Another strategy involves the design of anilinium-based ionic liquids with specific properties tailored for particular catalytic applications. By carefully selecting the counter-anion and modifying the substituents on the anilinium cation, it is possible to create ionic liquids with desired viscosity, polarity, and solubility characteristics, which can significantly influence the outcome of a catalytic reaction.

Synergistic Experimental and Computational Approaches for Comprehensive Understanding of Reactivity

The combination of experimental and computational methods will be essential for achieving a comprehensive understanding of the structure-property-reactivity relationships in this compound and its derivatives. researchgate.netmdpi.comnih.gov Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, bonding, and reaction energetics of these compounds.

Computational modeling can be used to predict the most stable conformations of anilinium salts, rationalize their spectroscopic properties, and explore potential reaction pathways. researchgate.net This information can guide the design of new experiments and help to interpret experimental observations. For example, DFT calculations can be used to screen potential catalyst structures and identify promising candidates for synthesis and testing.

A synergistic approach, where experimental results are used to validate and refine computational models, and computational predictions are used to guide experimental design, will accelerate the pace of discovery in this field. This integrated strategy will be crucial for unlocking the full potential of this compound and related compounds in a wide range of applications.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing Bis(N,N,N-trimethylanilinium) sulfate, and how can reaction parameters be optimized for high yield?

  • This compound is synthesized via alkylation of aniline derivatives followed by sulfate salt formation. A common precursor, 4-propargyloxycarbonyl-N,N,N-trimethylanilinium trifluoromethanesulfonate, can be prepared by reacting trimethylamine with a halogenated aromatic aldehyde under anhydrous conditions . Critical parameters include solvent choice (e.g., DMSO or NMP for solubility), temperature control (20–40°C to avoid decomposition), and stoichiometric excess of methylating agents. Purification often involves recrystallization from ethanol-water mixtures to remove unreacted precursors .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Confirms quaternary ammonium structure and sulfate counterion integration. Aromatic protons typically appear as singlet peaks due to symmetry .
  • Mass Spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M-SO4]⁺ for cationic components) and detects impurities like residual triflate .
  • Elemental Analysis : Ensures correct C, H, N, and S ratios. Deviations >0.3% indicate incomplete salt formation .

Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?

  • The compound is highly soluble in polar aprotic solvents (DMSO, DMF) and water due to its ionic nature. Stability studies show degradation above 60°C, with hydrolysis pathways releasing dimethylaniline and sulfate ions. Storage at −20°C in desiccated environments minimizes decomposition .

Q. How can researchers distinguish between methylation and aryl-group reactivity in this compound during reactions?

  • Kinetic Isotopic Labeling : Using deuterated methyl groups (CD3) tracks methyl transfer vs. aryl substitution .
  • Competitive Reactivity Assays : Compare reaction outcomes with phenols (methylation-prone) and aryl halides (aryl-coupling-prone). Methylation dominates in DMSO due to in situ methyl iodide generation .

Advanced Research Questions

Q. What mechanistic insights explain the thermal degradation of this compound, and how can this impact experimental design?

  • Degradation occurs via two pathways: (1) nucleophilic attack by sulfate on the methyl groups, forming dimethyl sulfate and anilinium byproducts, and (2) SNAr at the ipso carbon under basic conditions. Computational modeling (DFT) shows higher activation energy for pathway 1, making it dominant in non-polar solvents . Researchers must avoid prolonged heating (>50°C) and basic conditions to prevent decomposition .

Q. How do counterion variations (e.g., sulfate vs. triflate) influence the stability and reactivity of N,N,N-trimethylanilinium salts?

  • Stability : Sulfate salts exhibit lower hygroscopicity and higher thermal stability compared to triflates, which degrade faster due to triflate’s stronger nucleophilicity .
  • Reactivity : Triflates promote faster methyl transfer in cross-coupling reactions, while sulfates favor aryl-group retention. This is attributed to the sulfate’s weaker coordination to cationic centers, reducing steric hindrance .

Q. What strategies can mitigate data contradictions in studies involving this compound’s dual reactivity (methylation vs. aryl coupling)?

  • Controlled Solvent Screening : Use DMSO for methylation (polar aprotic) and THF for aryl coupling (low dielectric constant) to isolate pathways .
  • In Situ Monitoring : Employ 19F NMR (for triflate-containing analogs) or conductivity measurements to track real-time ion-pair dissociation and reactivity shifts .

Q. Can this compound serve as a chelating agent for metal ions, and what experimental evidence supports this?

  • While not directly studied, structural analogs like 4-formyl-N,N,N-trimethylanilinium triflate form stable complexes with transition metals (e.g., Cu²⁺, Ga³⁺) via the aldehyde and ammonium groups. UV-Vis titration and X-ray crystallography confirm chelation, suggesting potential for sulfate derivatives in radiopharmaceutical labeling .

Methodological Notes

  • Synthesis Optimization : Use Schlenk-line techniques for moisture-sensitive steps .
  • Degradation Monitoring : Conduct accelerated stability tests (40°C/75% RH) over 14 days to assess shelf-life .
  • Reactivity Profiling : Pair HPLC with high-resolution MS to quantify methylated vs. arylated products .

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